molecular formula C9H7BClNO3 B14091780 (5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid

Cat. No.: B14091780
M. Wt: 223.42 g/mol
InChI Key: CYLPCFGIEMPWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a furan ring. The presence of these functional groups makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often include the use of organic solvents such as ethanol or dimethyl ether, and the process is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Resulting from oxidation reactions.

    Substituted Pyridines: Produced via substitution reactions.

Scientific Research Applications

(5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid stands out due to the presence of both a chlorine atom and a furan ring, which can influence its reactivity and selectivity in chemical reactions. This unique structure allows for the formation of diverse and complex molecules, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C9H7BClNO3

Molecular Weight

223.42 g/mol

IUPAC Name

[5-chloro-6-(furan-3-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H7BClNO3/c11-8-3-7(10(13)14)4-12-9(8)6-1-2-15-5-6/h1-5,13-14H

InChI Key

CYLPCFGIEMPWTC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=COC=C2)Cl)(O)O

Origin of Product

United States

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